1-(2-Bromoethyl)-2-methylbenzene
Overview
Description
1-(2-Bromoethyl)-2-methylbenzene is an organic compound belonging to the aryl bromide family. It consists of a bromine atom attached to an ethyl chain, which is further connected to a benzene ring substituted with a methyl group. This unique structure imparts a variety of chemical properties, making it a valuable compound in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-2-methylbenzene can be synthesized through the anti-Markovnikov addition of hydrogen bromide to styrene. This reaction typically involves specific reagents and catalysts such as azobisisobutyronitrile in n-heptane solvent. By optimizing reaction conditions, including temperature and duration, a high yield of 95% can be achieved .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoethyl)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The ethyl chain can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding ethylbenzene derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol is commonly used for substitution reactions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions are typical oxidizing agents.
Reduction: Lithium aluminum hydride or catalytic hydrogenation are used for reduction reactions.
Major Products:
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of ethylbenzene derivatives.
Scientific Research Applications
1-(2-Bromoethyl)-2-methylbenzene has diverse applications in scientific research, including:
Industry: It is utilized in the production of polymers, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethyl)-2-methylbenzene involves its reactivity as an aryl bromide. The bromine atom acts as a leaving group in substitution reactions, allowing the introduction of various functional groups. In oxidation reactions, the ethyl chain undergoes transformation to form alcohols or carboxylic acids. The compound’s reactivity is influenced by the electronic effects of the benzene ring and the methyl substituent.
Comparison with Similar Compounds
1-(2-Bromoethyl)benzene: Lacks the methyl group, resulting in different reactivity and applications.
1-(2-Chloroethyl)-2-methylbenzene: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.
1-(2-Iodoethyl)-2-methylbenzene: Contains an iodine atom, which affects its reactivity and applications in organic synthesis.
Uniqueness: 1-(2-Bromoethyl)-2-methylbenzene is unique due to the presence of both a bromine atom and a methyl group on the benzene ring. This combination imparts specific reactivity patterns and makes it a versatile compound in various chemical reactions and applications.
Properties
IUPAC Name |
1-(2-bromoethyl)-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-8-4-2-3-5-9(8)6-7-10/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXWZXNXBNIAHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373661 | |
Record name | 1-(2-bromoethyl)-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16793-90-1 | |
Record name | 1-(2-bromoethyl)-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-bromoethyl)-2-methylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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